3-Bromo-2,5-dimethylphenol: Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis
3-Bromo-2,5-dimethylphenol: Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis
Executive Summary
3-Bromo-2,5-dimethylphenol (CAS: 72638-60-9) is a highly versatile halogenated phenolic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced Raf kinase inhibitors[1]. The juxtaposition of an electron-rich phenolic hydroxyl group, two electron-donating methyl groups, and an electron-withdrawing aryl bromide creates a unique orthogonal reactivity profile. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols for drug development professionals and synthetic chemists.
Physicochemical Properties & Structural Dynamics
The structural topology of 3-bromo-2,5-dimethylphenol dictates its physical behavior and synthetic utility. The methyl groups at the 2- and 5-positions provide moderate steric hindrance around both the hydroxyl group and the bromine atom, influencing the kinetics of nucleophilic and electrophilic substitutions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Bromo-2,5-dimethylphenol |
| CAS Number | 72638-60-9[2] |
| Molecular Formula | C₈H₉BrO[2] |
| Molecular Weight | 201.06 g/mol [2] |
| Appearance | Solid / Powder[3] |
| SMILES Code | OC1=CC(C)=CC(Br)=C1C[2] |
| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated area[4] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents[4] |
Orthogonal Reactivity & Mechanistic Pathways
The synthetic value of 3-bromo-2,5-dimethylphenol lies in its three distinct reaction sites, allowing for sequential, orthogonal functionalization without the need for complex protecting group strategies beyond initial phenol masking.
Phenolic OH Reactivity (Nucleophilic Substitution)
The hydroxyl group (
Aryl Bromide Reactivity (Cross-Coupling)
Once the phenol is protected, the aryl bromide becomes a prime candidate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions). The electron-donating nature of the newly formed alkoxy group and the methyl groups increases the electron density of the aromatic ring, which can slow down the oxidative addition step of the catalytic cycle. Consequently, electron-rich phosphine ligands (e.g., XPhos or RuPhos) are often required to facilitate efficient coupling.
Aromatic Ring Reactivity (Electrophilic Aromatic Substitution)
The aromatic ring is highly activated by the hydroxyl/alkoxy and methyl groups. Electrophilic aromatic substitution (EAS), such as chloromethylation or halogenation, occurs preferentially at the less sterically hindered positions. For instance, chloromethylation of the protected derivative yields 3-bromo-5-(chloromethyl)-2-methylanisole, a valuable intermediate for installing benzylic amines[5].
Orthogonal reactivity profile of 3-Bromo-2,5-dimethylphenol highlighting distinct reaction sites.
Experimental Methodologies: Validated Protocols
The following protocols are derived from validated pharmaceutical synthesis workflows, specifically the development of Raf kinase inhibitors[1].
Protocol 1: O-Alkylation (Synthesis of 1-Bromo-3-methoxy-2,5-dimethylbenzene)
Scientific Rationale & Causality:
The use of potassium carbonate (
Step-by-Step Procedure:
-
Initiation: To a solution of 3-bromo-2,5-dimethylphenol (365 mg, 1.81 mmol) in anhydrous acetone (10 mL), add
(345 mg, 2.50 mmol)[1]. -
First Alkylation Phase: Add methyl iodide (341 mg, 2.40 mmol) dropwise to the stirring suspension. Allow the reaction mixture to stir at ambient temperature for 4 hours[1].
-
Second Alkylation Phase: To drive the reaction to completion, add an additional portion of methyl iodide (685 mg, 4.80 mmol). Continue stirring at ambient temperature for an additional 16 hours[1].
-
Workup: Remove the acetone and unreacted volatile components in vacuo.
-
Extraction: Dissolve the resulting solid residue in ethyl acetate (EtOAc) and wash the organic layer with distilled
to remove inorganic salts[1]. -
Purification: Concentrate the organic layer under reduced pressure and purify the crude product via silica gel column chromatography to yield 1-bromo-3-methoxy-2,5-dimethylbenzene[1].
Synthetic workflow from 3-Bromo-2,5-dimethylphenol to advanced pharmaceutical intermediates.
Safety, Handling, and Environmental Controls
As a halogenated phenol, 3-bromo-2,5-dimethylphenol exhibits specific toxicological profiles that require stringent laboratory safety protocols. The compound is classified under multiple GHS hazard categories[4].
GHS Classification & Hazard Statements
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[4].
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[4].
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4].
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[4].
Precautionary Handling (E-E-A-T Trustworthiness)
-
PPE Requirements: Impervious clothing, safety goggles with side-shields, and suitable respiratory protection must be worn. Avoid dust and aerosol formation[4].
-
Environmental Controls: The product must be kept away from drains, water courses, and soil. Spills should be absorbed with finely-powdered liquid-binding material (e.g., diatomite) and surfaces decontaminated with alcohol[4].
-
Decomposition Hazards: Under fire conditions, the compound may decompose to emit toxic fumes, including hydrogen bromide gas and carbon oxides[4].
References
Sources
- 1. CA2643066A1 - Pyrazole compounds - Google Patents [patents.google.com]
- 2. 72638-60-9|3-Bromo-2,5-dimethylphenol|BLD Pharm [bldpharm.com]
- 3. 3-bromo-2,5-dimethylphenol, CasNo.72638-60-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-bromo-5-(chloromethyl)-2-methylanisole - CAS号 72623-26-8 - 摩熵化学 [molaid.com]
